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molecular formula Al4O12Si3 B8689130 Tetraaluminum;trisilicate

Tetraaluminum;trisilicate

Cat. No. B8689130
M. Wt: 384.17 g/mol
InChI Key: IJAAJNPGRSCJKT-UHFFFAOYSA-N
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Patent
US07897012B2

Procedure details

A sodium orthosilicate aqueous solution (concentration 0.1 mol/L) and aluminum chloride (concentration 0.15 mol/L) were added in equivalent amounts with fully stirring. Further, 1N sodium hydroxide was gradually added to attain a pH of 6, the mixture was fully washed with water, and IN hydrochloric acid was added to attain a pH of 4. The mixture was heated at 100° C. for 2 days to give amorphous aluminum silicate. Washing with water was again carried out to remove a superfluous ion component, and then centrifugal separation was carried out to give a slurry of 20% concentrated amorphous silicate having a tubular structure (to be referred to as “moisture adsorbent (a-II)” hereinafter). Part of the slurry was dried to obtain moisture adsorbent (a-II) in the form of a powder, and the powder was measured for a specific surface area according to a BET method to show that it had a specific surface area of 450 m2/g.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Si:1]([O-:5])([O-:4])([O-:3])[O-:2].[Na+].[Na+].[Na+].[Na+].[Cl-].[Al+3:11].[Cl-].[Cl-].[OH-].[Na+]>>[Si:1]([O-:5])([O-:4])([O-:3])[O-:2].[Al+3:11].[Si:1]([O-:5])([O-:4])([O-:3])[O-:2].[Si:1]([O-:5])([O-:4])([O-:3])[O-:2].[Al+3:11].[Al+3:11].[Al+3:11] |f:0.1.2.3.4,5.6.7.8,9.10,11.12.13.14.15.16.17|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Si]([O-])([O-])([O-])[O-].[Na+].[Na+].[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
with fully stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the mixture was fully washed with water
ADDITION
Type
ADDITION
Details
IN hydrochloric acid was added

Outcomes

Product
Name
Type
product
Smiles
[Si]([O-])([O-])([O-])[O-].[Al+3].[Si]([O-])([O-])([O-])[O-].[Si]([O-])([O-])([O-])[O-].[Al+3].[Al+3].[Al+3]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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